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Introduction

Cryopreservation is an essential technique for the long-term storage of mammalian cells,

ensuring the availability of consistent cell stocks for research, drug development, and clinical

applications. The process, however, exposes cells to various stresses, including osmotic shock

and damage from ice crystal formation, which can significantly impact cell viability and function

post-thaw. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its inherent

cytotoxicity necessitates the exploration of safer and equally effective alternatives. D-Lactose
monohydrate, a naturally occurring disaccharide, has emerged as a promising non-

penetrating cryoprotectant. This document provides detailed application notes and protocols for

the use of D-Lactose monohydrate in the cryopreservation of mammalian cells.

Mechanism of Action
D-Lactose monohydrate is a non-penetrating cryoprotectant, meaning it does not readily

cross the cell membrane. Its protective effects are primarily attributed to its ability to:

Dehydrate Cells Osmotically: By increasing the solute concentration in the extracellular

medium, lactose creates an osmotic gradient that draws water out of the cells before
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freezing. This dehydration minimizes the amount of intracellular water available to form

damaging ice crystals.[1][2][3]

Inhibit Ice Crystal Growth: Sugars like lactose can inhibit the growth and recrystallization of

ice crystals in the extracellular environment, thereby reducing mechanical damage to the cell

membrane.[1]

Stabilize Proteins and Membranes: Disaccharides are known to stabilize biological

structures, including proteins and lipid membranes, during freezing and dehydration.[4][5]

Advantages of D-Lactose Monohydrate
Low Cytotoxicity: Compared to penetrating cryoprotectants like DMSO, lactose generally

exhibits lower toxicity to mammalian cells.[1]

Readily Available and Cost-Effective: D-Lactose monohydrate is an inexpensive and widely

accessible reagent.

Chemically Defined: As a pure substance, it allows for the formulation of chemically defined,

serum-free cryopreservation media.

Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of D-Lactose
monohydrate as a cryoprotectant for mammalian cells.

Table 1: Comparative Efficacy of D-Lactose Monohydrate
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Cell Type
D-Lactose
Concentration

Comparator
Post-Thaw
Viability/Recov
ery

Reference

Various Cell

Lines
200 mM 5% DMSO

Same

cryoprotective

activity and cell

viability

[1]

Spermatogonial

Stem Cells

(SSCs)

200 mM
Trehalose (200

mM)

Comparable to

trehalose
[6]

Table 2: Efficacy of Disaccharides in Cryopreservation

Disaccharide Concentration Cell Type Key Finding Reference

Trehalose 200 mM

Spermatogonial

Stem Cells

(SSCs)

Most effective

among sugars

tested

[6]

Lactose 200 mM

Spermatogonial

Stem Cells

(SSCs)

Comparable to

trehalose
[6]

Sucrose Not specified Oocytes

Improves viability

when combined

with penetrating

CPAs

[4]

Experimental Protocols
The following are detailed protocols for the cryopreservation of mammalian cells using D-
Lactose monohydrate. These protocols can be adapted for specific cell lines.

Protocol 1: Cryopreservation of Adherent Mammalian
Cells
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Materials:

Complete cell culture medium

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA solution

Cryopreservation Medium: Basal medium (e.g., DMEM or RPMI-1640) supplemented with

10-20% Fetal Bovine Serum (FBS) and 200 mM D-Lactose monohydrate. For serum-free

conditions, a suitable serum replacement can be used.

Sterile cryovials

Controlled-rate freezing container (e.g., "Mr. Frosty")

-80°C freezer

Liquid nitrogen storage dewar

Procedure:

Cell Culture: Culture cells to approximately 80-90% confluency in a suitable culture vessel.

Ensure the cells are in a logarithmic growth phase.

Harvesting:

Aspirate the culture medium.

Wash the cell monolayer once with sterile PBS.

Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate

at 37°C until cells detach (typically 2-5 minutes).

Neutralize the trypsin by adding complete culture medium (at least 2-3 times the volume of

trypsin solution).

Gently pipette the cell suspension up and down to create a single-cell suspension.
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Cell Counting and Centrifugation:

Transfer the cell suspension to a sterile conical tube.

Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability

should be above 90%.

Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.

Resuspension in Cryopreservation Medium:

Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing

the cell pellet.

Gently resuspend the cell pellet in the prepared cryopreservation medium (containing D-
Lactose monohydrate) to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.

Aliquoting:

Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

Freezing:

Place the cryovials into a controlled-rate freezing container.

Immediately transfer the container to a -80°C freezer. This will ensure a cooling rate of

approximately -1°C/minute.

After 24 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Thawing of Cryopreserved Cells
Materials:

Pre-warmed (37°C) complete culture medium

Sterile conical tube

Water bath at 37°C
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70% ethanol

Procedure:

Rapid Thawing:

Remove a cryovial from the liquid nitrogen dewar.

Immediately place the vial in a 37°C water bath.

Gently agitate the vial until only a small ice crystal remains. This should take

approximately 1-2 minutes.

Dilution and Removal of Cryoprotectant:

Wipe the outside of the cryovial with 70% ethanol.

Using a sterile pipette, slowly transfer the contents of the vial to a sterile conical tube

containing 9 mL of pre-warmed complete culture medium. Add the first mL of medium

dropwise while gently agitating the tube.

Centrifugation:

Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.

Resuspension and Plating:

Aspirate the supernatant containing the cryopreservation medium.

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete

culture medium.

Transfer the cell suspension to a new culture vessel.

Post-Thaw Culture:

Incubate the cells at 37°C in a humidified incubator with 5% CO2.
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Change the culture medium after 24 hours to remove any residual cryoprotectant and

dead cells.

Protocol 3: Assessment of Post-Thaw Cell Viability
1. Trypan Blue Exclusion Assay (Immediate Viability):

Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable

cells take it up and appear blue.

Procedure:

Take a small aliquot of the thawed cell suspension.

Mix the cells with an equal volume of 0.4% trypan blue solution.

Incubate for 1-2 minutes at room temperature.

Load a hemocytometer and count the number of viable (clear) and non-viable (blue) cells

under a microscope.

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x

100.

2. MTT or WST-1 Assay (Metabolic Activity):

Principle: These colorimetric assays measure the metabolic activity of cells, which is an

indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or WST-

1) to a colored formazan product.

Procedure (General):

Plate the thawed cells in a 96-well plate at a suitable density.

Culture for a desired period (e.g., 24, 48, 72 hours).

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's

instructions.
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Measure the absorbance at the appropriate wavelength using a microplate reader.

Relate the absorbance to the number of viable cells.

3. Annexin V/Propidium Iodide (PI) Staining (Apoptosis and Necrosis):

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late

apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of

the cell membrane in early apoptotic cells, while PI enters and stains the DNA of cells with

compromised membranes (late apoptotic and necrotic cells).

Procedure:

Harvest the thawed cells at different time points post-thaw (e.g., 6, 12, 24 hours).

Wash the cells with PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry.
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Caption: Experimental workflow for cryopreservation and thawing of mammalian cells.
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Caption: Mechanism of cryoinjury and protection by D-Lactose monohydrate.
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Caption: Signaling pathways of cryopreservation-induced apoptosis.[7][8][9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rune.une.edu.au [rune.une.edu.au]

2. Cryoprotectants (Chapter 4) - Fertility Cryopreservation [cambridge.org]

3. researchgate.net [researchgate.net]

4. scitechnol.com [scitechnol.com]

5. researchgate.net [researchgate.net]

6. Effect of sugar molecules on the cryopreservation of mouse spermatogonial stem cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal
stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

8. academic.oup.com [academic.oup.com]

9. Targeting cryopreservation-induced cell death: a review - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Temperature-dependent activation of differential apoptotic pathways during cryoablation
in a human prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [D-Lactose Monohydrate: A Promising Cryoprotectant for
Mammalian Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7804260#d-lactose-monohydrate-as-a-
cryoprotectant-for-mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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